6-Cyclopentyl-hexan-1-ol

Description

Properties

IUPAC Name |

6-cyclopentylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUZHVALRCAXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyclopentyl-hexan-1-ol: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Cyclopentyl-hexan-1-ol, a long-chain aliphatic alcohol featuring a terminal cyclopentyl moiety. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes computed data, principles of organic chemistry, and comparative analysis with analogous structures to offer valuable insights for researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure, predictable physicochemical properties, plausible synthetic routes, and potential applications, particularly as a lipophilic building block in the design of novel therapeutic agents.

Chemical Identity and Molecular Structure

6-Cyclopentyl-hexan-1-ol is a primary alcohol characterized by a linear six-carbon chain (hexanol) with a cyclopentyl group attached to the C6 position. The presence of the terminal hydroxyl group makes it a versatile intermediate for a variety of chemical transformations.

The fundamental identifiers for 6-Cyclopentyl-hexan-1-ol are cataloged in public chemical databases.[1] Its IUPAC name is 6-cyclopentylhexan-1-ol.[1] The molecular formula is C11H22O, and its computed molecular weight is 170.29 g/mol .[1]

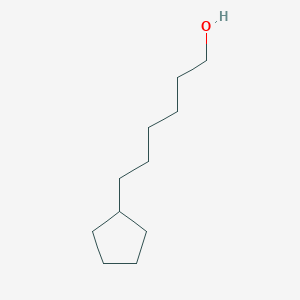

Caption: 2D Chemical Structure of 6-Cyclopentyl-hexan-1-ol.

Physicochemical Properties: An Estimation Based on Structural Analogs

Direct experimental data for the physicochemical properties of 6-Cyclopentyl-hexan-1-ol are scarce. However, we can infer its likely characteristics by examining its structural components and comparing it to well-characterized analogs such as 1-hexanol and cyclohexanol.

Table 1: Comparison of Physicochemical Properties

| Property | 6-Cyclopentyl-hexan-1-ol (Computed) | 1-Hexanol (Experimental) | Cyclohexanol (Experimental) |

| Molecular Formula | C11H22O[1] | C6H14O[2] | C6H12O[3] |

| Molecular Weight | 170.29 g/mol [1] | 102.17 g/mol [2] | 100.16 g/mol [3] |

| Boiling Point | Not available | 157 °C[4] | 161.8 °C[3] |

| Melting Point | Not available | -45 °C[4] | 25.9 °C[3] |

| Density | Not available | 0.820 g/cm³[4] | 0.962 g/cm³[3] |

| XLogP3 | 4.1[1] | 1.8 | 1.2 |

| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 |

| Rotatable Bond Count | 6[1] | 4 | 1 |

-

Boiling Point: Given its higher molecular weight compared to 1-hexanol and cyclohexanol, 6-Cyclopentyl-hexan-1-ol is expected to have a significantly higher boiling point, likely in the range of 220-240 °C. The increased van der Waals forces due to the larger carbon skeleton will require more energy to overcome.

-

Melting Point: The melting point is more difficult to predict. The linear chain introduces flexibility, which can disrupt crystal packing and lower the melting point. However, the bulky cyclopentyl group may introduce some rigidity. It is likely to be a low-melting solid or a liquid at room temperature.

-

Solubility: The long alkyl chain and the cyclopentyl ring make the molecule predominantly nonpolar. Therefore, its solubility in water is expected to be very low, significantly lower than that of 1-hexanol. It should be freely soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.

-

Lipophilicity: The computed XLogP3 value of 4.1 indicates that 6-Cyclopentyl-hexan-1-ol is a highly lipophilic molecule.[1] This property is of particular interest in drug design, as it can influence a molecule's ability to cross cell membranes.

Strategic Synthesis of 6-Cyclopentyl-hexan-1-ol

A plausible and efficient synthesis of 6-Cyclopentyl-hexan-1-ol can be designed using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This approach offers a straightforward pathway from commercially available starting materials.

Caption: Proposed Synthetic Workflow for 6-Cyclopentyl-hexan-1-ol.

Experimental Protocol:

Step 1: Preparation of Cyclopentylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, add a solution of cyclopentyl bromide (1.0 eq) in anhydrous THF.

-

Add a small portion of the cyclopentyl bromide solution to initiate the reaction. The reaction is exothermic and may require gentle heating to start.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and bubbling), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The flame-drying of glassware and use of anhydrous solvent minimizes the presence of moisture. Iodine is a common initiator for Grignard reactions.

Step 2: Coupling with a Protected 6-Bromohexanol

-

Protect the hydroxyl group of 6-bromohexan-1-ol with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from reacting with the Grignard reagent.

-

Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of the TBDMS-protected 6-bromohexanol (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Behind Experimental Choices: The hydroxyl group of 6-bromohexan-1-ol is acidic and would quench the Grignard reagent. Therefore, protection is necessary. A silyl ether is a good choice as it is stable to the reaction conditions and can be easily removed.

Step 3: Deprotection of the Hydroxyl Group

-

Dissolve the crude protected alcohol in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) at room temperature.

-

Stir the reaction for 1-2 hours and monitor by TLC.

-

Once the deprotection is complete, concentrate the reaction mixture.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-Cyclopentyl-hexan-1-ol.

Causality Behind Experimental Choices: TBAF is a standard reagent for the cleavage of silyl ethers. The fluoride ion has a high affinity for silicon, leading to the selective removal of the TBDMS group.

Potential Applications in Research and Drug Development

While specific applications for 6-Cyclopentyl-hexan-1-ol are not well-documented, its structure suggests several potential uses, particularly in medicinal chemistry.

-

Lipophilic Building Block: The combination of a long alkyl chain and a cyclopentyl ring imparts significant lipophilicity. This makes it a valuable synthon for introducing lipophilic character into drug candidates. Increased lipophilicity can enhance membrane permeability and access to biological targets within the central nervous system (CNS).

-

Analogs of Biologically Active Molecules: There is evidence that long-chain alcohols with cyclic moieties can exhibit biological activity. For instance, analogs of 6-cyclohexylhexan-1-ol have been investigated in compounds for treating CNS pathologies.[5] This suggests that 6-cyclopentyl-hexan-1-ol could serve as a starting point for the synthesis of novel compounds with potential therapeutic effects.

-

Probing Hydrophobic Pockets: The cyclopentyl group provides a conformationally restricted hydrophobic moiety that can be used to probe the hydrophobic pockets of enzymes and receptors. Incorporating this group into known ligands can help in understanding structure-activity relationships.

-

Surfactant and Lubricant Applications: Long-chain alcohols are known to have applications as surfactants and lubricants. The unique structure of 6-Cyclopentyl-hexan-1-ol may offer interesting properties in these areas.

Safety and Handling

No specific safety data for 6-Cyclopentyl-hexan-1-ol is available. However, based on its similarity to other long-chain alcohols, the following precautions should be taken:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicity is unknown. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

Conclusion

6-Cyclopentyl-hexan-1-ol is a fascinating molecule with potential as a versatile building block in organic synthesis and medicinal chemistry. While a lack of extensive experimental data necessitates a predictive approach to its properties and handling, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic route offers a reliable method for its preparation, opening the door for further investigation into its chemical and biological properties. As the demand for novel lipophilic scaffolds in drug discovery continues to grow, compounds like 6-Cyclopentyl-hexan-1-ol are poised to play an increasingly important role.

References

- PubChem. (n.d.). 6-S-Trityl-mercapto-hexan-1-ol.

- Google Patents. (n.d.). US3806535A - Cyclopentanol derivatives and process for the preparation thereof.

- Kaimosi BioChem Tech Co., Ltd. (n.d.). 4354-58-9|6-cyclohexylhexan-1-ol. Retrieved February 5, 2026, from a relevant chemical supplier website.

-

National Institute of Standards and Technology. (n.d.). 1-Hexanol. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]

- Ataman Kimya. (n.d.). HEXAN-1-OL. Retrieved February 5, 2026, from a relevant chemical supplier website.

-

PubChem. (n.d.). Cyclohexanol. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 6-Cyclopentyl-hexan-1-ol. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]

Sources

- 1. 6-Cyclopentyl-hexan-1-ol | C11H22O | CID 13715839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 5. 4354-58-9|6-cyclohexylhexan-1-ol|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

6-Cyclopentyl-hexan-1-ol PubChem CID 13715839 data

The following technical guide provides an in-depth analysis of 6-Cyclopentylhexan-1-ol (PubChem CID 13715839), structured for researchers and drug development professionals.

PubChem CID: 13715839 | Formula: C₁₁H₂₂O | Molecular Weight: 170.29 g/mol [1]

Executive Summary

6-Cyclopentylhexan-1-ol is a saturated, primary alcohol featuring a lipophilic cyclopentyl head group connected to a polar hydroxyl terminus via a flexible six-carbon polymethylene spacer. In medicinal chemistry and materials science, this molecule serves as a critical hydrophobic building block . Its specific chain length (C6) and cycloaliphatic tail make it an ideal "molecular ruler" for probing hydrophobic pockets in enzymes or receptors, and a stable linker for proteolysis-targeting chimeras (PROTACs).

Unlike linear fatty alcohols, the cyclopentyl ring introduces steric bulk and conformational constraints that can modulate bioavailability and membrane permeation. This guide outlines its physicochemical profile, a validated synthetic pathway, and its utility in high-precision chemical biology.

Physicochemical Profile

The following data consolidates computational descriptors and structural properties essential for experimental design.

| Property | Value | Context for Application |

| Molecular Weight | 170.29 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP (XLogP3) | 4.1 | Highly lipophilic; indicates high membrane permeability but low aqueous solubility. |

| H-Bond Donors | 1 | Primary hydroxyl group; versatile handle for esterification/oxidation. |

| H-Bond Acceptors | 1 | Ether/Ester formation potential. |

| Rotatable Bonds | 6 | High flexibility; useful for exploring conformational space in binding pockets. |

| Topological Polar Surface Area | 20.2 Ų | Excellent blood-brain barrier (BBB) permeation potential. |

| Predicted Boiling Point | ~255–260 °C | Estimated based on homologous series (Cyclohexanol derivatives). |

Synthetic Architecture & Methodology

To ensure high purity and scalability, we recommend a Convergent Grignard Synthesis . This pathway avoids the over-alkylation risks associated with direct alkyl halide couplings and allows for the use of commercially available precursors.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic logic flow from halide precursors to the target alcohol via a carboxylic acid intermediate.

Validated Synthetic Protocol

Objective: Synthesis of 6-Cyclopentylhexan-1-ol via 6-Cyclopentylhexanoic acid reduction.

Phase A: Grignard Coupling (Carbon Chain Extension)

-

Reagents: Cyclopentyl bromide (1.0 eq), Magnesium turnings (1.1 eq), 6-Bromohexanoic acid (protected as oxazoline or ester), CuLi (cat).

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add Cyclopentyl bromide dropwise in anhydrous THF to generate Cyclopentylmagnesium bromide.

-

Coupling: Cool to -78°C. Add the protected 6-bromohexanoate electrophile in the presence of CuI (Kochi coupling conditions) to facilitate sp³-sp³ coupling.

-

Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Purify the intermediate ester/acid via silica gel chromatography.

Phase B: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous THF.

-

Procedure: Suspend LiAlH₄ in THF at 0°C. Add the intermediate (6-cyclopentylhexanoic acid/ester) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor disappearance of carbonyl stretch (1740 cm⁻¹) via IR.

-

Quenching (Fieser Method): Carefully add water (1 eq), 15% NaOH (1 eq), then water (3 eq). Filter the granular precipitate.

-

Isolation: Concentrate filtrate in vacuo. Distill under reduced pressure (Kugelrohr) to obtain 6-Cyclopentylhexan-1-ol as a colorless oil.

Analytical Characterization (Predicted)

Verification of the product structure relies on identifying the distinct cyclopentyl multiplet and the terminal hydroxymethyl triplet.

| Technique | Signal/Parameter | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.64 (t, J=6.5 Hz, 2H) | -CH₂-OH (Terminal hydroxymethyl protons). |

| δ 1.75 – 1.50 (m, 9H) | Cyclopentyl methine + Ring CH₂ (overlap with chain). | |

| δ 1.40 – 1.25 (m, 8H) | Internal methylene chain (C2–C5 of hexyl linker). | |

| δ 1.45 (s, 1H) | -OH (Exchangeable, broad singlet). | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 63.1 | C1 (Carbon attached to -OH). |

| δ 40.2 | Cyclopentyl Methine (Branch point). | |

| δ 32.8, 29.5, 26.5 | Methylene Backbone signals. | |

| Mass Spectrometry (EI) | m/z 152 [M - H₂O]⁺ | Characteristic loss of water from parent ion (170). |

Functional Applications & Biological Relevance[2][3][4][5][6][7]

Hydrophobic Linker Design (PROTACs & Lipids)

The 6-carbon spacer provides an optimal distance (~8–9 Å) for bridging functional domains without introducing excessive rigidity.

-

Mechanism: The cyclopentyl group acts as a "lipophilic anchor," mimicking leucine or isoleucine side chains but with greater metabolic stability against oxidases compared to linear alkyl chains.

-

Application: Used in the synthesis of non-canonical lipids for mRNA delivery (LNP formulations), where the cyclic tail disrupts lipid packing, enhancing endosomal escape.

Application Workflow: Linker Derivatization

Figure 2: Derivatization workflow transforming the alcohol into active pharmaceutical ingredients.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, protocols should follow standards for long-chain aliphatic alcohols .

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of mists.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation to the carboxylic acid.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13715839, 6-Cyclopentyl-hexan-1-ol. Retrieved from [Link][1]

-

Patocka, J., & Kuca, K. (2013). Biologically Active Alcohols: Cyclic Alcohols.[2] Military Medical Science Letters, 82(4), 162-171.[2] (Context on biological activity of cyclopentyl alkanols).

-

Uhrich, E. A., et al. (2006). Synthesis of Cyclopentenones and Related Derivatives.[3] Synthesis, 2139-2142.[3] (Methodology for cyclopentyl ring synthesis and derivatization).

- Lipshutz, B. H. (1987).Applications of Copper(I) in Organic Synthesis. Synlett. (Reference for Copper-catalyzed Grignard coupling of alkyl halides).

Sources

An In-depth Technical Guide to 6-Cyclopentyl-hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Aliphatic Alcohols

In the ever-evolving landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, functionalized long-chain aliphatic alcohols with cyclic moieties represent a promising class of compounds. Their unique combination of a flexible lipophilic chain and a conformationally restricted cyclic group offers a versatile platform for the design of new chemical entities with tailored properties. This guide focuses on a specific member of this class: 6-Cyclopentyl-hexan-1-ol. While not extensively documented in the public domain, its structural motifs are prevalent in numerous biologically active molecules and advanced materials. This document aims to provide a comprehensive technical overview, grounded in established chemical principles and analogous literature, to empower researchers in their synthetic and applicative endeavors involving this and related compounds.

Compound Identification and Physicochemical Profile

As of the latest indexing, a specific Chemical Abstracts Service (CAS) number for 6-Cyclopentyl-hexan-1-ol has not been assigned. Therefore, for unambiguous identification, it is recommended to use its PubChem Compound Identification (CID).

PubChem CID: 13715839[1]

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 6-Cyclopentyl-hexan-1-ol, providing a foundational understanding of its molecular characteristics. These values are derived from computational models and serve as a reliable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | PubChem[1] |

| Molecular Weight | 170.29 g/mol | PubChem[1] |

| XLogP3 | 4.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Strategic Synthesis of 6-Cyclopentyl-hexan-1-ol: A Rationale-Driven Approach

The synthesis of 6-Cyclopentyl-hexan-1-ol can be approached through several well-established methodologies in organic chemistry. The choice of a specific route will depend on the availability of starting materials, desired scale, and purity requirements. Below, we outline two logical and robust synthetic strategies.

Strategy 1: Reduction of 6-Cyclopentylhexanoic Acid or its Ester

This is a classic and highly reliable method for the preparation of primary alcohols. The causality behind this choice lies in the high efficiency and selectivity of modern reducing agents for carboxylic acid and ester functionalities.

Workflow Diagram:

Caption: Synthetic routes to 6-Cyclopentyl-hexan-1-ol via reduction.

Experimental Protocol (Ester Reduction):

-

Esterification: To a solution of 6-cyclopentylhexanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the acid, extract the ester with a suitable organic solvent (e.g., diethyl ether), and purify by distillation or column chromatography.

-

Reduction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of the 6-cyclopentylhexanoic acid methyl ester in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up). Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude 6-Cyclopentyl-hexan-1-ol by vacuum distillation or silica gel column chromatography.

Rationale for Reagent Selection: Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols with high yields. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.

Strategy 2: Catalytic Hydrogenation of 6-Cyclopentyl-hex-5-en-1-ol

This approach is advantageous if the corresponding unsaturated precursor is readily available. Catalytic hydrogenation is a clean and efficient method for the saturation of carbon-carbon double bonds.

Workflow Diagram:

Sources

A Technical Guide to Cyclohexylhexanol and its Elusive Analog, 6-Cyclopentylhexanol

Abstract: This technical guide provides a detailed comparative analysis of two structurally related long-chain alcohols: the commercially significant cyclohexylhexanol and the scientifically undocumented 6-cyclopentylhexanol. For drug development professionals and researchers, understanding the nuanced differences imparted by cycloalkyl ring size is critical for designing molecules with tailored physicochemical and biological properties. This document consolidates the known data for cyclohexylhexanol, including its synthesis, properties, and applications. In contrast, due to the absence of published data for 6-cyclopentylhexanol, this guide leverages expert chemical principles to propose a viable synthetic pathway and predict its key properties. Furthermore, a comprehensive, self-validating experimental workflow is presented for the synthesis, characterization, and direct comparison of these two compounds, providing a clear roadmap for future research in this area.

Introduction

In the fields of medicinal chemistry and materials science, subtle alterations in molecular architecture can lead to profound changes in function. The substitution of a cyclohexyl moiety with a cyclopentyl group, while seemingly minor, can significantly impact a molecule's lipophilicity, steric profile, and metabolic stability. This guide focuses on two such analogs: 6-cyclohexylhexan-1-ol and the hypothetical 6-cyclopentylhexanol.

6-Cyclohexylhexan-1-ol is a recognized chemical entity with applications ranging from fragrance formulations to potential use as a chemical intermediate.[1][2][3] Its properties are documented, and its synthesis is achievable through established methods. Conversely, 6-cyclopentylhexanol is not present in major chemical databases or the scientific literature, making it a novel target for synthesis and characterization. This disparity presents a unique challenge and opportunity. This guide will first detail the known science of cyclohexylhexanol, then apply fundamental chemical principles to construct a profile for its cyclopentyl analog, and finally, propose a rigorous experimental protocol to synthesize and directly compare the two molecules.

Section 1: The Established Profile of Cyclohexylhexanol

Cyclohexylhexanol, specifically 6-cyclohexylhexan-1-ol, is a primary alcohol consisting of a C6 linear chain terminated by a cyclohexyl ring. This structure imparts a combination of hydrophobicity from the alkyl and cycloalkane groups and a point of chemical reactivity at the terminal hydroxyl group.

Physicochemical Properties

The properties of cyclohexylhexanol and its isomers are influenced by the bulky cyclohexyl group. While specific data for 6-cyclohexylhexan-1-ol is sparse, related structures provide valuable context. For instance, 2-cyclohexylethanol has a boiling point of 206-207 °C and is insoluble in water.[4] 1-Cyclohexylethanol exhibits a boiling point of 189 °C and a density of 0.928 g/mL.[5][6] These values suggest that 6-cyclohexylhexan-1-ol, with its longer alkyl chain, will have a higher boiling point and lower water solubility.

Synthesis of Cyclohexylhexanol

The synthesis of cyclohexyl-substituted alcohols can be achieved through several established organic chemistry routes. A common and industrially relevant approach is the hydrogenation of the corresponding aromatic precursor. For example, cyclohexanol itself is produced on a large scale via the hydrogenation of phenol or the oxidation of cyclohexane.[7][8] Another powerful method involves the reduction of cyclohexyl-containing ketones or aldehydes using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9][10][11][12]

A plausible synthesis for 6-cyclohexylhexan-1-ol involves the reduction of 6-cyclohexylhexanoic acid or its corresponding ester, which are accessible starting materials.[3]

Caption: A potential synthesis route for 6-cyclohexylhexan-1-ol via esterification and subsequent reduction.

Known Applications

Cyclohexanol derivatives are widely utilized in the fragrance industry for their fixative properties and unique scent profiles, which often include woody and floral notes.[1][2] They are valued for their ability to prolong fragrance longevity on the skin by slowing the evaporation of more volatile components.[1] Beyond perfumery, these compounds can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.[3][8] For instance, certain derivatives have been investigated for their potential as antagonists for Ca²⁺-permeable AMPA receptors and for treating CNS pathologies.[3]

Section 2: The Hypothetical Profile of 6-Cyclopentylhexanol

While no data exists for 6-cyclopentylhexanol, we can predict its properties and devise a synthetic strategy based on established chemical principles and by drawing analogies to its cyclohexyl counterpart.

Predicted Physicochemical Properties

The primary structural difference between the two target molecules is the size of the cycloalkyl ring (cyclopentyl vs. cyclohexyl). This difference leads to predictable variations in their physical properties.

| Property | 6-Cyclohexylhexan-1-ol (Predicted/Known Analog Data) | 6-Cyclopentylhexanol (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₂H₂₄O | C₁₁H₂₂O | Direct calculation from structure. |

| Molecular Weight | 184.32 g/mol | 170.30 g/mol | The cyclopentyl group has one less CH₂ unit. |

| Boiling Point | Higher | Lower | Lower molecular weight and potentially weaker van der Waals forces due to the less stable, more puckered cyclopentane ring. |

| Melting Point | Higher | Lower | The more symmetrical and stable chair conformation of the cyclohexane ring typically allows for better crystal packing, leading to a higher melting point. |

| Density | Higher | Lower | Generally, for simple cycloalkanes, density increases with ring size (cyclohexane > cyclopentane). |

| Lipophilicity (LogP) | Higher | Slightly Lower | The removal of one carbon atom slightly reduces the overall nonpolar surface area. |

Proposed Synthesis of 6-Cyclopentylhexanol

A robust and highly effective method for creating a carbon-carbon bond at a specific position is the Grignard reaction.[13][14] A plausible and controllable synthesis of 6-cyclopentylhexanol can be designed using a Grignard reagent derived from cyclopentyl bromide, which attacks an appropriate electrophile to build the hexanol chain. One excellent strategy involves the reaction with an epoxide, which ensures the addition of a two-carbon unit and places the hydroxyl group at the correct position after workup.[15][16][17]

To construct the full six-carbon chain, a multi-step approach is logical. A cyclopentyl Grignard reagent can first react with 4-bromo-1-butene. This is followed by hydroboration-oxidation to create a terminal alcohol, conversion of the alcohol to a bromide, and a final Grignard reaction with ethylene oxide. A more direct, albeit potentially lower-yielding, approach could involve the reaction of a Grignard reagent formed from 1-bromo-4-cyclopentylbutane with ethylene oxide.

A more straightforward and predictable synthesis would be the reduction of a corresponding ketone, 6-cyclopentylhexan-2-one, which itself can be synthesized. However, for a primary alcohol, a Grignard reaction with an appropriate aldehyde or epoxide is often preferred. Let's outline a Grignard-epoxide strategy.

Caption: A comprehensive workflow for the synthesis, purification, characterization, and comparison of the two alcohols.

Detailed Synthesis Protocol: 6-Cyclopentylhexanol

Objective: To synthesize 6-cyclopentylhexanol with high purity.

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

4-bromo-1-butene

-

Borane-tetrahydrofuran complex (BH₃-THF)

-

3M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Grignard Reagent Formation: a. Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. b. Add anhydrous diethyl ether. c. Slowly add a solution of cyclopentyl bromide in diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux. d. Once the magnesium is consumed, the gray solution of cyclopentylmagnesium bromide is ready.

-

Coupling Reaction: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Slowly add 4-bromo-1-butene dropwise. c. After addition, allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction by slowly adding saturated NH₄Cl solution. e. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-cyclopentyl-1-hexene.

-

Hydroboration-Oxidation: a. Under an inert atmosphere, dissolve the crude 6-cyclopentyl-1-hexene in anhydrous THF and cool to 0 °C. b. Slowly add BH₃-THF complex and stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 4 hours. c. Cool the reaction back to 0 °C and slowly add 3M NaOH, followed by the dropwise addition of 30% H₂O₂. d. Stir the mixture at room temperature for 12 hours. e. Separate the layers and extract the aqueous phase with diethyl ether. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. b. Combine pure fractions (as determined by TLC) and remove solvent in vacuo. c. Characterize the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR to confirm the structure of 6-cyclopentylhexan-1-ol. d. Assess purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

This guide illuminates the distinct statuses of 6-cyclohexylhexanol and 6-cyclopentylhexanol. The former is a known entity with established, albeit niche, applications, while the latter represents a novel chemical target. By applying foundational principles of organic chemistry, we have proposed a reliable synthetic pathway for 6-cyclopentylhexanol and predicted its key physical properties in comparison to its six-membered ring analog. The provided experimental workflow offers a clear and robust methodology for researchers to synthesize these compounds, validate the predictions, and perform a direct comparative analysis. This foundational work will enable drug development professionals and materials scientists to explore how the subtle substitution of a cyclopentyl for a cyclohexyl ring can be exploited to fine-tune molecular properties for specific, high-value applications.

References

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH).[Link]

- Cyclohexanols and their use in perfume compositions.

-

Cyclohexenone synthesis. Organic Chemistry Portal.[Link]

-

Cyclohexanol | C6H11OH | CID 7966. PubChem, National Institutes of Health (NIH).[Link]

-

Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts.[Link]

-

Cyclopentanol synthesis. Organic Chemistry Portal.[Link]

-

1-cyclohexyl ethanol, 1193-81-3. The Good Scents Company.[Link]

-

Mechanism of Formation of Grignard Reagents. Massachusetts Institute of Technology (MIT).[Link]

-

6-cyclohexylhexan-1-ol. Kaimosi BioChem Tech Co., Ltd.[Link]

-

Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Royal Society of Chemistry.[Link]

-

Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society.[Link]

- Use of 1-benzyl cyclohexanol in perfumery.

- Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols.

-

Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry video on YouTube.[Link]

-

Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.[Link]

-

Cyclohexane, [6-cyclopentyl-3-(3-cyclopentylpropyl)hexyl]- NIST Chemistry WebBook.[Link]

-

Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Chad's Prep video on YouTube.[Link]

-

The Grignard Reaction of Epoxides. Chemistry Steps.[Link]

-

Selective synthesis of cyclic alcohols from cycloalkanes using nickel(ii) complexes of tetradentate amidate ligands. National Institutes of Health (NIH).[Link]

-

Cyclohexanone synthesis. Organic Chemistry Portal.[Link]

-

Grignard with epoxide practice. Ezra Depperman video on YouTube.[Link]

-

Reduction of aldehydes and ketones. Chemguide.[Link]

-

1-cyclohexylethanol - 1193-81-3. ChemSynthesis.[Link]

-

Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. MDPI.[Link]

-

Grignard Reaction of Epoxides. Organic Chemistry Tutor.[Link]

-

Cyclohexanol, 2-cyclopentyl-6-methyl- | C12H22O | CID 21156096. PubChem, National Institutes of Health (NIH).[Link]

-

Reduction of Aldehydes and Ketones. Chemistry Steps.[Link]

-

Synthesis of Alcohols from Carbonyls and Organometallic Reagants. AK LECTURES video on YouTube.[Link]

Sources

- 1. Isobornyl Cyclohexanol- Boost Fragrance [chemicalbull.com]

- 2. US9416334B2 - Cyclohexanols and their use in perfume compositions - Google Patents [patents.google.com]

- 3. 4354-58-9|6-cyclohexylhexan-1-ol|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 4. 2-Cyclohexylethanol | 4442-79-9 [chemicalbook.com]

- 5. 1-cyclohexyl ethanol, 1193-81-3 [thegoodscentscompany.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

A Technical Guide to the Physicochemical Characterization of 6-Cyclopentyl-hexan-1-ol

Introduction

6-Cyclopentyl-hexan-1-ol is a long-chain aliphatic alcohol characterized by a terminal hydroxyl group and a cyclopentyl moiety at the C6 position. As a functionalized hydrocarbon, its physical properties, such as boiling point and density, are critical determinants of its behavior in various applications, including as a solvent, a reactant in chemical synthesis, or a component in formulation science. Understanding these fundamental properties is a prerequisite for its effective use and for the design of processes in which it is involved.

This technical guide provides an in-depth analysis of the boiling point and density of 6-cyclopentyl-hexan-1-ol. Due to a lack of experimentally determined data in publicly available literature, this guide presents high-quality computed data and provides a comparative analysis with structurally related analogs to establish a scientifically grounded estimation of its properties. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring that researchers and drug development professionals can validate these values in a laboratory setting.

Physicochemical Properties of 6-Cyclopentyl-hexan-1-ol

As of the latest literature review, specific experimental values for the boiling point and density of 6-cyclopentyl-hexan-1-ol are not available. However, computational models provide reliable estimates for these properties. The primary source for these computed values is the PubChem database.[1]

Table 1: Computed Physicochemical Properties of 6-Cyclopentyl-hexan-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | PubChem[1] |

| Molecular Weight | 170.29 g/mol | PubChem[1] |

| XLogP3 | 4.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Structural Analogs: A Comparative Analysis

To contextualize the expected physical properties of 6-cyclopentyl-hexan-1-ol, it is instructive to examine the experimentally determined properties of structurally similar molecules. Key analogs include 1-hexanol, which lacks the cyclopentyl group, and cyclohexanol, which has a hydroxyl group directly on a six-membered ring.

Table 2: Comparison of Physical Properties of 6-Cyclopentyl-hexan-1-ol and Structural Analogs

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1-Hexanol | CH₃(CH₂)₅OH | 102.18 | 157 | 0.820 (at 20°C)[2] |

| Cyclohexanol | C₆H₁₁OH | 100.16 | 161.1 | 0.947 (at 20°C)[3] |

| 6-Cyclopentyl-hexan-1-ol | C₅H₉(CH₂)₆OH | 170.29 | Predicted to be > 200°C | Predicted to be ~0.9 g/cm³ |

Expertise & Experience: Interpreting the Data

The boiling point of an alcohol is primarily dictated by three factors: molecular weight, intermolecular forces (specifically hydrogen bonding), and molecular shape.

-

Molecular Weight: 6-Cyclopentyl-hexan-1-ol has a significantly higher molecular weight (170.29 g/mol ) compared to 1-hexanol (102.18 g/mol ) and cyclohexanol (100.16 g/mol ). This increase in mass leads to stronger van der Waals forces, which require more energy to overcome, thus significantly increasing the boiling point.

-

Hydrogen Bonding: All three compounds possess a terminal hydroxyl group, allowing for strong intermolecular hydrogen bonding. This is the primary reason for their relatively high boiling points compared to alkanes of similar molecular weight.

-

Molecular Shape: The presence of the bulky cyclopentyl group in 6-cyclopentyl-hexan-1-ol may slightly disrupt the efficiency of molecular packing compared to a purely linear chain, but its contribution to increased van der Waals forces far outweighs this effect. The density of cyclohexanol is higher than that of 1-hexanol, which can be attributed to the more compact and rigid cyclic structure allowing for more efficient packing. We can therefore predict that 6-cyclopentyl-hexan-1-ol will have a density slightly lower than that of water, likely around 0.9 g/cm³.

Based on these principles, the boiling point of 6-cyclopentyl-hexan-1-ol is confidently predicted to be substantially higher than that of its lower molecular weight analogs, likely exceeding 200°C.

Experimental Determination of Physical Properties

To obtain definitive values, direct experimental measurement is required. The following sections provide detailed, self-validating protocols for determining the boiling point and density of liquid samples such as 6-cyclopentyl-hexan-1-ol.

Protocol 1: Boiling Point Determination via the Capillary Method (Siwoloboff Method)

This microscale method is ideal for determining the boiling point of small quantities of a liquid. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology

-

Sample Preparation: Add approximately 0.5 mL of 6-cyclopentyl-hexan-1-ol to a small-diameter test tube (e.g., a 75x10 mm tube).

-

Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hotplate). The heating medium should be heated gradually and stirred continuously to ensure uniform temperature distribution.[4][5][6]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles. As the liquid's boiling point is approached, its vapor pressure increases, and a continuous and rapid stream of bubbles will emerge from the capillary tube.[7]

-

Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool, and its vapor pressure will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[4][7]

-

Validation: Repeat the measurement at least two more times to ensure reproducibility. The values should agree within 1-2°C.

Logical Workflow for Boiling Point Determination

Caption: Experimental workflow for boiling point determination.

Protocol 2: Density Determination

Density is an intrinsic property defined as mass per unit volume.[8][9] Its determination requires precise measurement of both quantities.

Methodology

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass (m₁).[10][11]

-

Volume Measurement: Add a specific volume of 6-cyclopentyl-hexan-1-ol to the graduated cylinder (e.g., 10.0 mL). For higher precision, use a volumetric flask or pycnometer. Record the exact volume (V).[10]

-

Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).[10][11]

-

Mass of Liquid: Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container from the combined mass: m_liquid = m₂ - m₁.

-

Density Calculation: Calculate the density (ρ) using the formula: ρ = m_liquid / V.[12]

-

Temperature Control: Ensure the temperature of the liquid is recorded, as density is temperature-dependent. The measurement should be performed in a temperature-controlled environment.

-

Validation: Perform the measurement in triplicate and calculate the average density to minimize measurement errors.

Logical Workflow for Density Determination

Caption: Experimental workflow for density determination.

Conclusion

While experimental data for 6-cyclopentyl-hexan-1-ol is not currently found in the public domain, a robust scientific estimation of its boiling point and density can be made through computational data and comparison with structural analogs. The higher molecular weight of 6-cyclopentyl-hexan-1-ol suggests a boiling point significantly above 200°C and a density in the range of 0.9 g/cm³. For applications requiring high precision, the detailed experimental protocols provided in this guide offer a clear and reliable pathway to determine these critical physical properties, ensuring both scientific integrity and the generation of trustworthy data for research and development.

References

-

PubChem. 6-Cyclopentyl-hexan-1-ol. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Hexanol. Wikimedia Foundation. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.[Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment).[Link]

-

YouTube. Determination of Boiling point of Ethyl Alcohol.[Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction.[Link]

-

JoVE. Video: Boiling Points - Procedure.[Link]

-

American Chemical Society. Lesson 3.3: Density of Water.[Link]

-

Jeplerts' Blog. Analytical Chemistry Experiment: Determination of the Boiling Point of Wine.[Link]

-

YouTube. Chemistry practical # 3 | To find the boiling point of Ethyl Alcohol | Class 9 | Online SFS.[Link]

-

YouTube. Determining the density of solids and liquids. The Lab Activity.[Link]

-

Ataman Kimya. HEXAN-1-OL.[Link]

-

NIST. 1-Hexanol. NIST WebBook. [Link]

-

Kaimosi BioChem Tech Co., Ltd. 6-cyclohexylhexan-1-ol.[Link]

-

PubChem. 6-Cyclopropylhexan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. Cyclohexanol. National Center for Biotechnology Information. [Link]

Sources

- 1. 6-Cyclopentyl-hexan-1-ol | C11H22O | CID 13715839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 3. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 8. acs.org [acs.org]

- 9. homesciencetools.com [homesciencetools.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. youtube.com [youtube.com]

Cyclopentane-Hexanol Derivatives: Synthetic Architectures and Functional Applications

Executive Summary: The Aliphatic-Alicyclic Bridge

Cyclopentane-hexanol derivatives represent a critical structural motif at the intersection of lipophilic scaffold engineering and stereochemical control . Defined by the covalent linkage of a five-membered alicyclic ring (cyclopentane) and a six-carbon saturated alcohol chain (hexanol), these molecules serve as versatile intermediates in two high-value sectors:[1]

-

Medicinal Chemistry: As lipophilic spacers that modulate LogP (partition coefficient) and membrane permeability without introducing aromatic toxicity.

-

Fragrance Chemistry: As structural analogs to macrocyclic musks and sandalwood odorants, where the cyclopentane ring mimics the bulk of larger ring systems while the hexanol chain provides the necessary volatility and receptor binding motifs.

This guide moves beyond basic definitions to explore the synthetic logic , stereochemical isolation , and functional validation of these derivatives.

Structural Classification & Physicochemical Profiles[2]

To navigate this chemical space effectively, we must categorize derivatives based on the connectivity between the ring and the hydroxylated chain.

Table 1: Comparative Physicochemical Properties of Core Isomers

| Derivative Class | IUPAC Example | Connectivity | LogP (Calc.) | Boiling Point (°C) | Primary Application |

| Class A (Terminal) | 6-Cyclopentylhexan-1-ol | Ring at C6 of hexanol | ~4.1 | 265-270 | Surfactants, Lubricants |

| Class B (Proximal) | 1-Hexylcyclopentan-1-ol | Ring at C1 (Tertiary alcohol) | ~3.8 | 230-235 | Fragrance Fixative, Pro-drug |

| Class C (Vicinal) | 2-Hexylcyclopentan-1-ol | Ring at C2 (Secondary alcohol) | ~3.9 | 240-245 | Chiral auxiliary, Prostaglandin analog |

Mechanistic Insight:

-

Class B (Tertiary Alcohols): Exhibit high hydrolytic stability but are prone to dehydration under acidic conditions (E1 elimination) to form endo/exo-cyclic alkenes.

-

Class C (Secondary Alcohols): Possess two chiral centers (C1 and C2), creating cis and trans diastereomers with distinct biological and olfactory profiles.

Synthetic Strategies: Protocols and Causality

The synthesis of cyclopentane-hexanol derivatives demands precise control over carbon-carbon bond formation. We focus here on the two most robust pathways: Nucleophilic Addition (Grignard) for Class B and Reductive Coupling for Class A.

Protocol A: Synthesis of 1-Hexylcyclopentan-1-ol (Grignard Route)

Objective: Create a quaternary carbon center with high specificity.

Reagents:

-

1-Bromohexane (Reagent)

-

Magnesium turnings (Activation)

-

Tetrahydrofuran (THF) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under

, activate Mg turnings (1.1 eq) with a crystal of iodine. Add 10% of the 1-bromohexane solution in THF to initiate the Grignard formation (exothermic spike indicates initiation). -

Propagation: Dropwise add the remaining bromide at a rate that maintains gentle reflux. Causality: Rapid addition leads to Wurtz coupling homodimerization (dodecane formation), reducing yield.

-

Addition: Cool the hexylmagnesium bromide solution to 0°C. Add cyclopentanone (1.0 eq) slowly. Causality: Low temperature prevents enolization of the ketone and subsequent aldol condensation side reactions.

-

Quench & Workup: Quench with saturated

(mild acid). Do not use HCl, as strong acid will dehydrate the tertiary alcohol to 1-hexylcyclopentene. -

Purification: Fractional distillation under reduced pressure.

Validation Check:

-

IR Spectroscopy: Disappearance of Carbonyl stretch (

) and appearance of broad O-H stretch ( -

C13 NMR: Signal at

(quaternary C-OH).

Protocol B: Synthesis of 6-Cyclopentylhexan-1-ol (Reduction Route)

Objective: Terminal functionalization via ω-halo alcohols or acid reduction.

Workflow:

-

Coupling: React Cyclopentylmagnesium bromide with 6-bromohexanoic acid (protected) or 6-caprolactone (ring opening).

-

Reduction: Use Lithium Aluminum Hydride (

) to reduce the intermediate acid/ester to the primary alcohol.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing different derivative classes, highlighting the divergence point based on the starting material.

Figure 1: Divergent synthetic pathways for Class A (Linear) and Class B (Branched) cyclopentane-hexanol derivatives.

Advanced Applications & Structure-Activity Relationships (SAR)

Medicinal Chemistry: The Lipophilic Anchor

In drug discovery, the cyclopentane-hexanol motif is often employed as a bioisostere for linear alkyl chains or phenyl rings.

-

Metabolic Stability: Unlike phenyl rings, the cyclopentane ring is not susceptible to arene oxide formation (a toxic metabolite).

-

Membrane Permeability: The hexanol chain acts as a "greasy" handle. By adjusting the chain length (C6 vs C4/C8), chemists can fine-tune the LogP to the optimal range (2.0 - 4.0) for oral bioavailability (Lipinski's Rule of 5).

-

Prostaglandin Analogs: Many prostaglandin F2α analogs utilize a cyclopentane core with hydroxylated side chains. The 2-hexylcyclopentan-1-ol scaffold mimics the

-chain of prostaglandins, crucial for binding to FP receptors.

Fragrance: The Odor Vector

The olfactory properties of these derivatives are highly stereodependent.

-

Cis-isomers (2-substituted): Tend to have stronger, more diffusive woody/floral notes.

-

Trans-isomers: Often weaker or possess different tonalities (fatty/waxy).

-

Mechanism: The cyclopentane ring provides the necessary steric bulk to fit into the hydrophobic pocket of olfactory receptors (ORs), while the hydroxyl group acts as a hydrogen bond donor to the receptor's serine/threonine residues.

Characterization & Quality Control

To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified.

Table 2: Analytical Diagnostics

| Technique | Parameter | Diagnostic Signal (Class B: 1-Hexylcyclopentanol) |

| 1H NMR | Chemical Shift | |

| 13C NMR | Quaternary Carbon | |

| Mass Spec | Fragmentation | Molecular ion ( |

Critical Quality Attribute (CQA): For pharmaceutical applications, the level of dehydrated alkene impurity (1-hexylcyclopentene) must be <0.1%, as quantified by Gas Chromatography (GC).

References

-

PubChem. (2025).[5] Compound Summary: 1-Cyclohexylcyclopentan-1-ol (CID 12731784).[5] National Library of Medicine. [Link]

-

PubChem. (2025).[5] Compound Summary: 6-Cyclopentylhexan-1-ol (CID 13715839).[6] National Library of Medicine. [Link]

- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience. (Reference for Grignard and Retrosynthetic logic applied in Section 3).

- Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

- 1. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0829466A1 - Process for the preparation of cyclopentanols - Google Patents [patents.google.com]

- 4. US3806535A - Cyclopentanol derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 5. 1-Cyclohexylcyclopentan-1-ol | C11H20O | CID 12731784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Cyclopentyl-hexan-1-ol | C11H22O | CID 13715839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: [Your Name/Title], Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 6-Cyclopentyl-hexan-1-ol in Organic Solvents

Introduction: 6-Cyclopentyl-hexan-1-ol is a primary alcohol characterized by a six-carbon linear chain with a terminal hydroxyl group and a cyclopentyl substituent at the opposing end. This unique amphipathic structure, possessing both a polar hydroxyl head and a significant nonpolar hydrocarbon tail, dictates its solubility across a spectrum of organic solvents. Understanding the solubility profile of this molecule is paramount for its application in diverse fields, including drug development, formulation science, and industrial chemical processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 6-cyclopentyl-hexan-1-ol, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 6-Cyclopentyl-hexan-1-ol

A foundational understanding of the physicochemical properties of 6-cyclopentyl-hexan-1-ol is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | PubChem CID: 13715839[1] |

| Molecular Weight | 170.29 g/mol | PubChem CID: 13715839[1] |

| Structure | A primary alcohol with a cyclopentyl group attached to a hexanol backbone. | PubChem CID: 13715839[1] |

| XLogP3 | 4.1 | PubChem CID: 13715839[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 13715839[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 13715839[1] |

The XLogP3 value of 4.1 indicates a significant lipophilic (oil-loving) character, suggesting a preference for nonpolar environments. The presence of a single hydrogen bond donor and acceptor in the hydroxyl group provides a site for interaction with polar, protic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, determines the extent of solubility.

The Role of Polarity and the "Like Dissolves Like" Principle

The "like dissolves like" principle is a fundamental concept in predicting solubility.[2][4][5] Polar solvents will generally dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[2][4] 6-Cyclopentyl-hexan-1-ol possesses a dual nature:

-

Polar Head: The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds.[6][7][8]

-

Nonpolar Tail: The long alkyl chain and the cyclopentyl ring are nonpolar and contribute to the molecule's overall lipophilicity.[6]

This amphipathic character suggests that 6-cyclopentyl-hexan-1-ol will exhibit varying degrees of solubility in a range of organic solvents.

Hydrogen Bonding

The ability of the hydroxyl group to participate in hydrogen bonding is a critical factor influencing its solubility in protic solvents like alcohols and, to a lesser extent, in aprotic polar solvents that can act as hydrogen bond acceptors.[7][8][9][10] In order for 6-cyclopentyl-hexan-1-ol to dissolve in a protic solvent, the hydrogen bonds between the solvent molecules must be broken and new hydrogen bonds formed between the solvent and the solute molecules.[7][11]

Predicted Solubility Profile of 6-Cyclopentyl-hexan-1-ol

Based on its structure and the theoretical principles of solubility, we can predict the solubility of 6-cyclopentyl-hexan-1-ol in various classes of organic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Due to the large nonpolar hydrocarbon portion of the molecule, 6-Cyclopentyl-hexan-1-ol is expected to be highly soluble in nonpolar solvents.[6][12] The dominant intermolecular interactions will be London dispersion forces, which are favorable between the alkyl and cyclopentyl groups of the solute and the nonpolar solvent molecules. For instance, similar long-chain alcohols like 1-hexanol are highly soluble in hexane and ether.[6][13]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)

In polar aprotic solvents, dipole-dipole interactions will play a more significant role. The polarity of the hydroxyl group will contribute to its solubility in these solvents. While hydrogen bonding with the solvent is not as prominent as with protic solvents, the overall polarity of these solvents is generally sufficient to dissolve 6-cyclopentyl-hexan-1-ol.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

The solubility in polar protic solvents will be a balance between the favorable hydrogen bonding interactions of the hydroxyl group and the unfavorable interactions of the large nonpolar tail.[9] Shorter-chain alcohols like methanol and ethanol are expected to be good solvents for 6-cyclopentyl-hexan-1-ol due to their ability to form hydrogen bonds.[7] However, as the alkyl chain of the alcohol solvent increases, its polarity decreases, which may affect the overall solubility.

Water

The solubility of 6-cyclopentyl-hexan-1-ol in water is expected to be very low. The large, nonpolar cyclopentyl-hexyl group will disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable.[7] For comparison, 1-hexanol has a low solubility in water (5.9 g/L at 20°C).[13][14] Given the larger nonpolar character of 6-cyclopentyl-hexan-1-ol, its aqueous solubility is anticipated to be even lower.

Experimental Determination of Solubility

To obtain quantitative data on the solubility of 6-cyclopentyl-hexan-1-ol, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[15][16]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol

Materials:

-

6-Cyclopentyl-hexan-1-ol (solute)

-

Selected organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethyl acetate, dichloromethane, methanol, ethanol, isopropanol)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-cyclopentyl-hexan-1-ol to a series of vials. The presence of undissolved solute is crucial to ensure saturation.[15]

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[15]

-

After agitation, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of 6-cyclopentyl-hexan-1-ol in the diluted samples using a validated analytical method such as HPLC or GC.[17]

-

Prepare a calibration curve using standard solutions of known concentrations of 6-cyclopentyl-hexan-1-ol.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Tabulated Solubility Data (Hypothetical)

As no experimental data for the solubility of 6-cyclopentyl-hexan-1-ol in various organic solvents was found in the initial search, the following table provides a template with hypothetical values based on the predicted solubility profile. These values should be determined experimentally for accurate representation.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |

| Hexane | Nonpolar | > 50 (Miscible) |

| Toluene | Nonpolar | > 50 (Miscible) |

| Diethyl Ether | Nonpolar | > 50 (Miscible) |

| Dichloromethane | Polar Aprotic | > 30 |

| Acetone | Polar Aprotic | > 20 |

| Ethyl Acetate | Polar Aprotic | > 25 |

| Methanol | Polar Protic | > 40 |

| Ethanol | Polar Protic | > 40 |

| Isopropanol | Polar Protic | > 35 |

| Water | Polar Protic | < 0.1 |

Conclusion

The solubility of 6-cyclopentyl-hexan-1-ol is a critical parameter for its effective use in various applications. Its amphipathic nature, with a polar hydroxyl group and a large nonpolar hydrocarbon tail, results in high solubility in nonpolar and moderately polar organic solvents, and very low solubility in water. The principles of "like dissolves like" and hydrogen bonding provide a strong theoretical basis for predicting its solubility behavior. For precise and reliable data, experimental determination using established methods like the shake-flask technique is essential. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to understand and experimentally determine the solubility of 6-cyclopentyl-hexan-1-ol in a range of organic solvents.

References

-

1-Hexanol | Solubility of Things. Available at: [Link]

-

1-Hexanol - Wikipedia. Available at: [Link]

-

Solubility comparison of hexan-1-ol and cyclohexanol in water - Chemistry Stack Exchange. Available at: [Link]

-

1-Hexanol | C6H14O | CID 8103 - PubChem. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]

-

6-Cyclopentyl-hexan-1-ol | C11H22O | CID 13715839 - PubChem. Available at: [Link]

-

Standard Operating Procedure for solubility testing. Available at: [Link]

-

2.6.1: Like Dissolves Like - Chemistry LibreTexts. Available at: [Link]

-

Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

The Experimental Determination of Solubilities - ResearchGate. Available at: [Link]

-

13.9: Physical Properties of Alcohols; Hydrogen Bonding - Chemistry LibreTexts. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog. Available at: [Link]

-

4.4 Solubility - Chemistry LibreTexts. Available at: [Link]

-

The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts - ENTECH Online. Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. Available at: [Link]

-

1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION - USP-NF. Available at: [Link]

-

6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. Available at: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. Available at: [Link]

-

5-Cyclopentylhexan-1-ol | C11H22O | CID 18433874 - PubChem. Available at: [Link]

-

an introduction to alcohols - Chemguide. Available at: [Link]

-

Like Dissolves Like - The Fountain Magazine. Available at: [Link]

-

solubility experimental methods.pptx - Slideshare. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Solubility of Organic Compounds - YouTube. Available at: [Link]

-

Why does like dissolve like? - YouTube. Available at: [Link]

-

Hydrogen Bonding in Liquid Alcohols - research.chalmers.se. Available at: [Link]

-

What is the meaning of the “like dissolve like” rule in chemistry? - Quora. Available at: [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]

-

1-Hexanol - the NIST WebBook. Available at: [Link]

-

6-Cyclohexanehexanol | C12H24O | CID 20364 - PubChem. Available at: [Link]

Sources

- 1. 6-Cyclopentyl-hexan-1-ol | C11H22O | CID 13715839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. quora.com [quora.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. entechonline.com [entechonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. uspnf.com [uspnf.com]

- 17. solubility experimental methods.pptx [slideshare.net]

Methodological & Application

Title: A Robust and Scalable Synthesis of 6-Cyclopentyl-hexan-1-ol via Catalytic Cross-Coupling

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 6-cyclopentyl-hexan-1-ol, a valuable aliphatic alcohol building block for pharmaceutical and materials science research. The synthetic strategy hinges on a robust, high-yield catalytic cross-coupling reaction. We begin with the formation of a Grignard reagent from cyclopentyl bromide, which is then coupled with a protected 6-bromohexanol derivative in the presence of a lithium tetrachlorocuprate catalyst. The protocol is designed as a self-validating system, with explicit causality behind each experimental choice, ensuring reproducibility and scalability. Detailed methodologies, safety protocols, data summaries, and troubleshooting insights are provided for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of novel aliphatic alcohols with specific steric and electronic properties is a cornerstone of modern drug discovery and materials science. 6-Cyclopentyl-hexan-1-ol[1] is one such molecule, combining a flexible hexyl chain with a rigid cyclopentyl group, making it an attractive fragment for library synthesis and as a precursor for more complex targets.

A direct coupling of cyclopentylmagnesium bromide with 6-bromohexan-1-ol is synthetically unfeasible. The Grignard reagent is a powerful base that would be instantly quenched by the acidic hydroxyl proton of the alcohol.[2][3] This necessitates a strategic approach involving the temporary masking, or "protection," of the alcohol functionality.

Our chosen strategy involves a three-stage process, optimized for yield, purity, and operational simplicity:

-

Protection: The hydroxyl group of 6-bromohexan-1-ol is protected as a tetrahydropyranyl (THP) ether. THP ethers are ideal for this purpose as they are easily formed and are exceptionally stable under the strongly basic and nucleophilic conditions of Grignard reactions.[4][5]

-

Formation & Coupling: Cyclopentyl bromide is converted to its corresponding Grignard reagent, cyclopentylmagnesium bromide.[6][7][8] This organometallic species is then coupled with the protected bromohexanol using a catalytic amount of lithium tetrachlorocuprate (Li₂CuCl₄). This copper-catalyzed approach is generally more efficient for coupling alkyl Grignards with primary alkyl halides than the uncatalyzed reaction, minimizing side reactions like elimination and Wurtz coupling.[9]

-

Deprotection: The THP protecting group is selectively removed under mild acidic conditions to liberate the target alcohol, 6-cyclopentyl-hexan-1-ol, in high purity.[10][11][12]

This entire workflow is visualized in the diagram below.

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All glassware for Grignard reactions must be rigorously dried in an oven (120 °C) overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Protection of 6-Bromohexan-1-ol

-

Causality: We protect the alcohol to prevent its acidic proton from reacting with the Grignard reagent in a subsequent step. Dihydropyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) forms a stable THP ether.[4]

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 6-Bromohexan-1-ol | 181.07 | 10.0 g | 55.2 | 1.0 |

| Dihydropyran (DHP) | 84.12 | 5.6 g (6.2 mL) | 66.3 | 1.2 |

| p-TsOH·H₂O | 190.22 | 105 mg | 0.55 | 0.01 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Saturated NaHCO₃ | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | ~5 g | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromohexan-1-ol (10.0 g, 55.2 mmol).

-

Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).

-

Add dihydropyran (6.2 mL, 66.3 mmol) followed by p-toluenesulfonic acid monohydrate (105 mg, 0.55 mmol).

-

Seal the flask and stir the reaction at room temperature for 2-3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Ethyl Acetate in Hexanes. The product spot should have a higher Rf than the starting alcohol.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.

-

Separate the organic layer, and wash it with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil, 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran , is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~14.5 g (quantitative).

Protocol 2: Grignard Coupling & Deprotection

-